molecular formula C14H19NO2S B2924110 Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate CAS No. 1797347-66-0

Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate

Cat. No.: B2924110
CAS No.: 1797347-66-0
M. Wt: 265.37
InChI Key: XSOHHJNTYGNJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-Phenyl-1,4-thiazepane-4-carboxylate is a chemical compound built around the 1,4-thiazepane scaffold, a privileged structure in medicinal chemistry and drug discovery. The 1,4-thiazepane ring, a seven-membered heterocycle containing nitrogen and sulfur, is widely recognized as a key building block for pharmaceuticals and biologically active compounds . Compounds featuring this core structure have been investigated for a wide spectrum of therapeutic applications, which historically include antiarrhythmic, antispasmodic, and central nervous system (CNS) activities . As such, this compound serves as a versatile and valuable intermediate for researchers working in organic synthesis and medicinal chemistry. It provides a foundational structure that can be functionalized and elaborated to explore new chemical space, develop novel bioactive molecules, or create libraries for high-throughput screening. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

ethyl 7-phenyl-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-2-17-14(16)15-9-8-13(18-11-10-15)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOHHJNTYGNJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(SCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate typically involves the condensation of aromatic carboxylic acids with diamines that are monoprotected with a Boc group, leading to the formation of amides . This process is followed by cyclization reactions to form the thiazepane ring. The reaction conditions often include the use of solvents such as toluene or acetonitrile, and the reactions are carried out under reflux conditions at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. These methods typically employ continuous flow reactors and optimized reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are often carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 1,4-Thiazepane Derivatives

The substituents on the 1,4-thiazepane ring significantly influence physicochemical and biological properties. Key analogs include:

Table 1: Structural and Molecular Comparisons
Compound Name Substituent (Position 7) Ester Group (Position 4) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate Phenyl Ethyl carboxylate C₁₄H₁₇NO₂S 279.36 Aromatic phenyl group; ethyl ester
Methyl (7S)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate (QJ1) Thiophen-2-yl Methyl carboxylate C₁₁H₁₅NO₂S₂ 281.38 Thiophene substituent; chiral center at C7
Ethyl (7S)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate (QKD) Thiophen-2-yl Ethyl carboxylate C₁₂H₁₇NO₂S₂ 295.41 Ethyl ester; enhanced lipophilicity vs. QJ1
Tetrahydro-2H-pyran-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 2-Fluorophenyl Tetrahydro-2H-pyran-4-yl C₁₇H₂₂FNO₃S 339.40 Fluorine substituent; bulky pyranyl ester

Key Observations :

  • The tetrahydro-2H-pyranyl ester in the fluorophenyl derivative adds steric bulk, which may reduce membrane permeability .

Heterocyclic Core Modifications

Compounds with alternative heterocyclic cores but similar substituents include:

5-(4-Chlorophenyl)-7-phenyl-1,2,3,4-tetrahydro-2,4-dioxo-5H-pyrano[2,3-d]pyrimidine ()
  • Structure: Pyrano-pyrimidine core with a 4-chlorophenyl group.
  • Properties : Higher melting point (284–286°C) due to hydrogen bonding from carbonyl groups, contrasting with the more flexible thiazepane ring in the target compound .
2-R 5-Oxo 5H-6-Carboxamid 7-Phenyl-1,3,4-Thiadiazolo[3,2-a]Pyrimidine ()
  • Structure : Thiadiazolo-pyrimidine fused ring with a phenyl group.
  • Synthesis : Prepared via amine reactions under mild conditions, highlighting differences in reactivity compared to thiazepane derivatives, which may require more complex catalytic systems .

Physicochemical and Spectroscopic Data

  • IR Spectroscopy : Thiazepane derivatives (e.g., QJ1, QKD) show characteristic C=O stretches at ~1710 cm⁻¹ (ester) and N–H/N–S vibrations at 3155–3030 cm⁻¹, consistent with similar compounds .
  • NMR : Protons adjacent to sulfur in 1,4-thiazepane rings resonate at δ 4.40–5.97 ppm, influenced by substituent electronegativity .

Biological Activity

Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a seven-membered thiazepane ring structure, which distinguishes it from more common five-membered thiazole derivatives. The presence of both sulfur and nitrogen in its structure contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity, leading to significant biological effects. For instance, it has been noted to exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that this compound displays antimicrobial properties against certain bacterial strains.
  • Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity Methodology Findings
Study 1AntimicrobialDisk diffusion assayInhibition of growth in E. coli and S. aureus
Study 2CytotoxicityMTT assayIC50 values of 20 µM against MDA-MB-231 breast cancer cells
Study 3Enzyme inhibitionEnzyme kineticsSignificant inhibition of PI3K activity at concentrations above 10 µM

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated notable inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Case Study 2: Anticancer Potential

In vitro studies conducted on MDA-MB-231 breast cancer cells revealed that this compound exhibited cytotoxic effects. The compound was tested using an MTT assay, showing a dose-dependent response with an IC50 value around 20 µM. This indicates promising anticancer properties worthy of further exploration.

Comparative Analysis with Similar Compounds

This compound can be compared with other thiazole derivatives known for their biological activities:

Compound Structure Type Biological Activity
Ethyl 2,4-disubstituted thiazoleFive-membered ringAntimicrobial and anticancer
Ethyl thiazole carboxamideFive-membered ringEnzyme inhibition
Ethyl 7-phenyldihydrothiazoleSeven-membered ringAntioxidant and anti-inflammatory

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